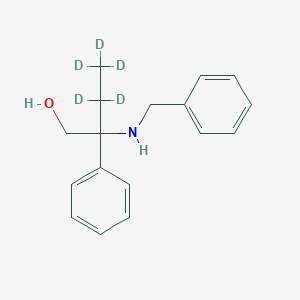
2-Benzylamino-2-phenylbutanol-d5
Overview
Description
2-Benzylamino-2-phenylbutanol-d5 is a deuterated analog of 2-Benzylamino-2-phenylbutanol. It is a stable isotope-labeled compound, often used in various scientific research applications. The deuterium labeling helps in tracing the compound in metabolic studies and other analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and phenylbutanol.
Deuteration: The hydrogen atoms in the phenylbutanol are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing advanced purification techniques such as chromatography to ensure the high purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces a variety of substituted benzylamino derivatives.
Scientific Research Applications
2-Benzylamino-2-phenylbutanol-d5 is used in a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for tracing and quantifying compounds.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems. The compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-2-phenylbutanol: The non-deuterated analog of 2-Benzylamino-2-phenylbutanol-d5.
2-Phenylbutanol: A related compound with similar structural features but lacking the benzylamino group.
Benzylamine: A simpler compound that serves as a starting material for the synthesis of this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The stable isotope labeling allows for precise tracking and quantification, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOWSIPHMTMCC-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


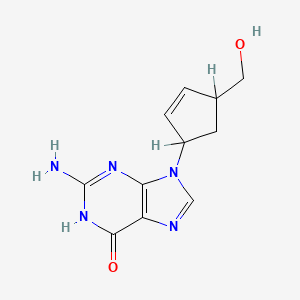
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/new.no-structure.jpg)
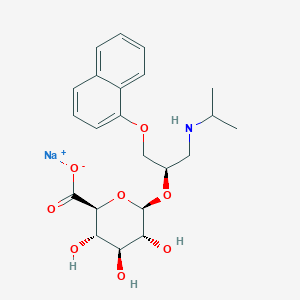
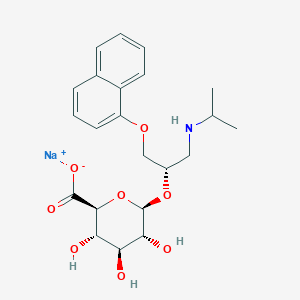

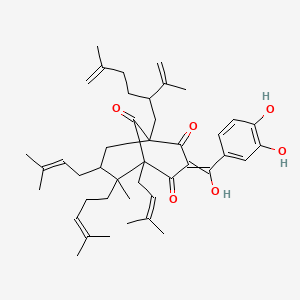
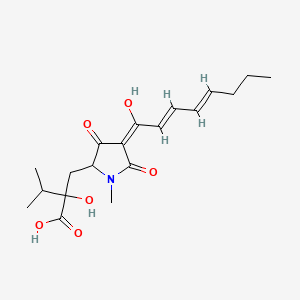
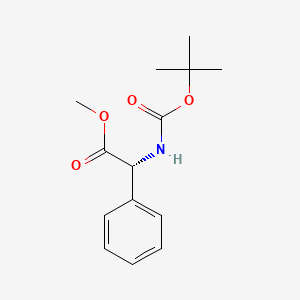
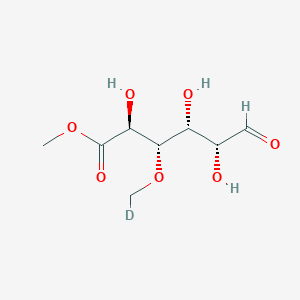
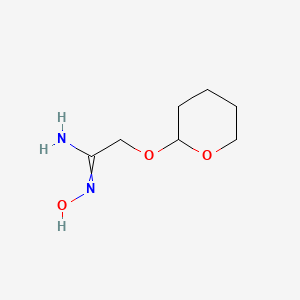
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
